molecular formula C11H10BrNO3 B2699789 Methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate CAS No. 1428651-85-7

Methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate

Cat. No.: B2699789
CAS No.: 1428651-85-7
M. Wt: 284.109
InChI Key: LTQDGGYTAPILJT-UHFFFAOYSA-N
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Description

Methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate is a chemical compound with a complex structure that includes a bromine atom, a ketone group, and a carboxylate ester. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of an appropriate precursor followed by cyclization and esterification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the ketone group to a carboxylic acid.

    Reduction: Reduction of the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions involving the bromine atom.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

Methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate
  • Methyl 4-fluoro-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate
  • Methyl 4-iodo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate

Uniqueness

Methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 4-bromo-8-oxo-6,7-dihydro-5H-isoquinoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-16-11(15)7-3-2-6-8(10(7)14)4-13-5-9(6)12/h4-5,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQDGGYTAPILJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=C(C=NC=C2C1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 5-bromo-4-methylnicotinate (7.04 g, 28.8 mmol) in THF (28.8 mL) was added over a period of 20 min to a solution of LDA (31.7 mmol) [generated from N,N-diisopropylamine (4.52 mL, 31.7 mmol) and n-butyllithium (19.8 mL, 31.7 mmol, 1.6M in hexane) in THF (144 mL)] at −78° C. The resulting dark red solution was stirred for 20 min, then methyl acrylate (6.5 mL, 72.1 mmol) in THF (28.8 mL) was added over 15 min. The reaction was stirred an additional 1.5 h, then aq. 10% AcOH (57.8 mL, 101 mmol) was added (pH 4-5) and the reaction was allowed to warm to room temperature. After evaporation, the residue was partitioned between aq. sat. NaHCO3 and EtOAc and extracted with EtOAc (3×). The combined organic layers were dried (Na2SO4) and concentrated to afford the title compound (7.80 g, 95% in 70% purity with 30% starting material) as brown solid. MS: 280.0 (M+H+, 1Br).
Quantity
7.04 g
Type
reactant
Reaction Step One
Name
Quantity
4.52 mL
Type
reactant
Reaction Step One
Name
Quantity
28.8 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
28.8 mL
Type
solvent
Reaction Step Two
Name
Quantity
57.8 mL
Type
reactant
Reaction Step Three

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